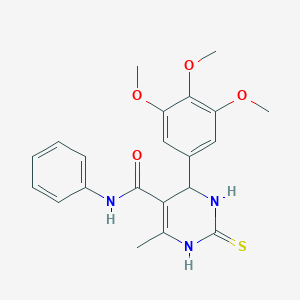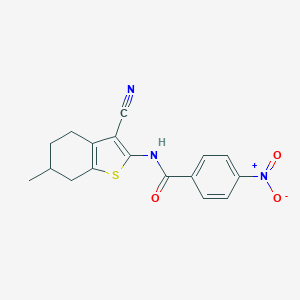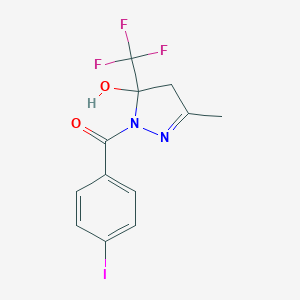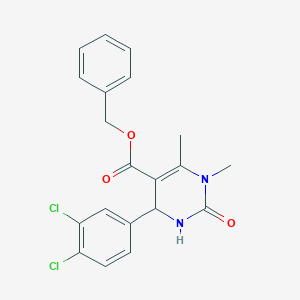![molecular formula C21H26N2O3S B405265 2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol](/img/structure/B405265.png)
2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol is a complex organic compound featuring a benzimidazole core linked to a butoxy-phenoxy group via an ethylsulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction, where an ethylsulfanyl halide reacts with the benzimidazole derivative.
Coupling with 4-Butoxy-phenol: The final step involves the coupling of the ethylsulfanyl-benzimidazole intermediate with 4-butoxy-phenol using a suitable coupling agent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and readily available reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidazole ring or the phenoxy group, potentially leading to hydrogenated derivatives.
Substitution: The phenoxy and benzimidazole groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated benzimidazole derivatives.
Substitution: Various substituted phenoxy and benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a ligand in coordination chemistry due to its multiple donor atoms. It can also be used as a building block for synthesizing more complex molecules.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development, particularly as antimicrobial or anticancer agents.
Medicine
Potential medicinal applications include its use as a pharmacophore in designing new therapeutic agents targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or functionality.
Mechanism of Action
The mechanism of action of 2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting their function.
Comparison with Similar Compounds
Similar Compounds
2-(4-Butoxy-phenoxy)-ethylamine: Similar in structure but lacks the benzimidazole core.
2-(4-Ethyl-phenoxy)-ethylamine: Similar but with an ethyl group instead of a butoxy group.
2-(4-Tert-butyl-phenoxy)-ethylamine: Similar but with a tert-butyl group.
Uniqueness
This detailed overview should provide a comprehensive understanding of 2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol, its synthesis, reactions, applications, and how it compares to similar compounds
Properties
Molecular Formula |
C21H26N2O3S |
|---|---|
Molecular Weight |
386.5g/mol |
IUPAC Name |
2-[2-[2-(4-butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C21H26N2O3S/c1-2-3-14-25-17-8-10-18(11-9-17)26-15-16-27-21-22-19-6-4-5-7-20(19)23(21)12-13-24/h4-11,24H,2-3,12-16H2,1H3 |
InChI Key |
MPPRIQPIZPHAMC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


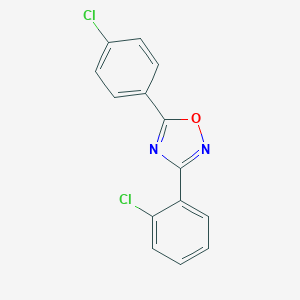
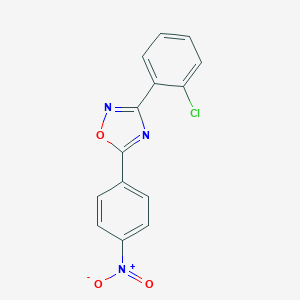
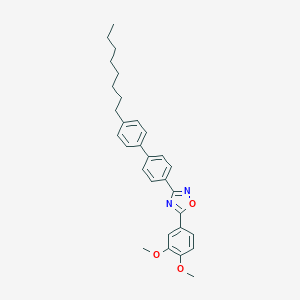
![5-[4-(4-Pentylcyclohexyl)phenyl]-3-propyl-1,2,4-oxadiazole](/img/structure/B405190.png)
![12-(2,3-dimethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B405191.png)
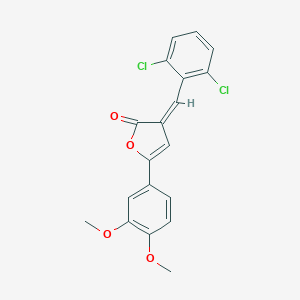
![(3Z)-5-(3,4-dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one](/img/structure/B405195.png)
![3-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-(3,4-dimethoxyphenyl)-2(3H)-furanone](/img/structure/B405196.png)
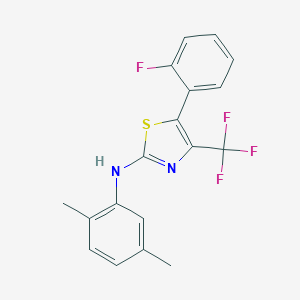
![5-{4'-PENTYL-[1,1'-BIPHENYL]-4-YL}-3-PROPYL-1,2,4-OXADIAZOLE](/img/structure/B405199.png)
